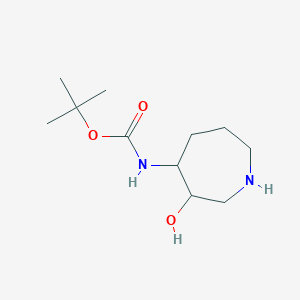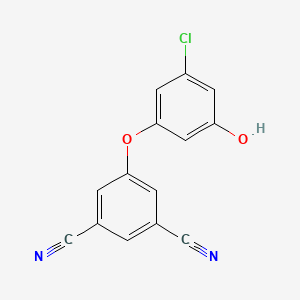
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H7ClN2O2 and a molecular weight of 270.67 g/mol . This compound is known for its unique structure, which includes a chlorinated phenoxy group and two nitrile groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with 1,3-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
5-(3-Chloro-4-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a different position of the hydroxyl group.
5-(3-Bromo-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
5-(3-Chloro-5-methoxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
920036-19-7 |
|---|---|
Molekularformel |
C14H7ClN2O2 |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
5-(3-chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H7ClN2O2/c15-11-4-12(18)6-14(5-11)19-13-2-9(7-16)1-10(3-13)8-17/h1-6,18H |
InChI-Schlüssel |
UFPOORHFLHHLQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)OC2=CC(=CC(=C2)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



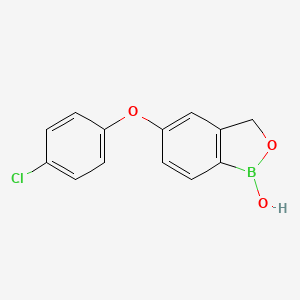
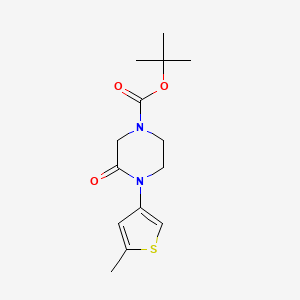
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
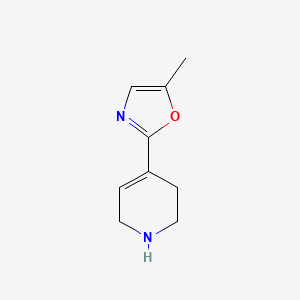
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
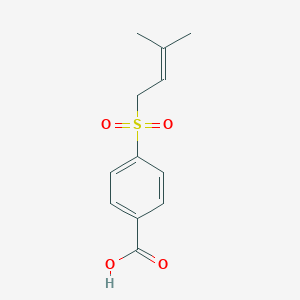

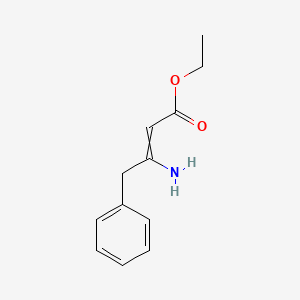

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
